Methoxyvone

Descripción general

Descripción

Es conocida por sus potenciales beneficios para la salud, particularmente en la mejora del rendimiento deportivo, el aumento de la masa muscular magra y la reducción de la masa grasa . Se ha descubierto que la Metoxivona también tiene propiedades antiinflamatorias y antioxidantes, lo que la convierte en un suplemento popular en las comunidades de fitness y culturismo .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Metoxivona normalmente implica la metilación de isoflavonas. Un método común incluye la reacción de butanona oxima con dimetilsulfóxido y trietilamina en presencia de un agente metilante . La reacción se lleva a cabo a temperaturas que varían de 15 °C a 75 °C para generar éter de O-metil-2-butanona oxima, que luego se procesa para obtener Metoxivona .

Métodos de Producción Industrial: La producción industrial de Metoxivona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de catalizadores de transferencia de fase y reactivos de metilación para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar la formación de subproductos y reducir el consumo de energía .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Metoxivona se somete a diversas reacciones químicas, entre ellas:

Oxidación: La Metoxivona puede oxidarse para formar quinonas correspondientes.

Reducción: Puede reducirse para formar derivados dihidro.

Sustitución: La Metoxivona puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo metoxilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles pueden utilizarse en condiciones suaves.

Productos Principales:

Oxidación: Quinonas y compuestos relacionados.

Reducción: Derivados dihidro.

Sustitución: Diversas isoflavonas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Anabolic Effects in Muscle and Bone Health

Methoxyvone is recognized for its anabolic properties, which promote muscle and bone growth without the adverse side effects associated with anabolic steroids.

- Clinical Trials : A preliminary controlled trial indicated that athletes supplementing with 800 mg per day of this compound for eight weeks experienced a significant reduction in body fat compared to a placebo group. This suggests its potential as a safe alternative for enhancing athletic performance and body composition .

- Mechanism of Action : this compound is believed to stimulate protein synthesis and enhance nitrogen retention, crucial for muscle development. Its unique structure allows it to interact favorably with androgen receptors, promoting anabolic activity without androgenic side effects .

Cancer Chemoprevention

Research has shown that this compound may possess cancer chemopreventive properties, making it a subject of interest in oncology.

- Mechanism : Methoxyflavones, including this compound, have been noted for their ability to inhibit cancer cell proliferation while sparing normal cells. This selective action is attributed to their enhanced metabolic stability and bioavailability compared to traditional flavonoids .

- Epidemiological Evidence : Studies suggest that dietary intake of methoxylated flavones correlates with reduced cancer risk. The compounds appear to modulate pathways involved in carcinogenesis by inhibiting enzymes like CYP1A1/1B1 that activate carcinogens .

- Case Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells. The compound exhibited IC50 values indicating potent antiproliferative effects .

Neuroprotective Properties

Emerging evidence suggests that this compound may play a role in neuroprotection, particularly in conditions like multiple sclerosis.

- Remyelination Studies : In a screening study involving 2,000 compounds aimed at identifying remyelinating agents for oligodendrocyte precursor cells (OPC), this compound was among the compounds that demonstrated significant stimulation of OPC proliferation and differentiation .

- Mechanistic Insights : The neuroprotective effects are thought to arise from this compound's ability to enhance myelin basic protein expression and other markers associated with oligodendrocyte differentiation, suggesting its potential utility in treating demyelinating diseases .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound across different studies:

Mecanismo De Acción

La Metoxivona ejerce sus efectos principalmente a través de la modulación de la síntesis y el metabolismo de proteínas. Se ha demostrado que disminuye los niveles de cortisol, lo que ayuda a reducir la degradación muscular y promover el crecimiento muscular . La Metoxivona también inhibe la enzima aromatasa, que interfiere con el metabolismo de la testosterona, mejorando así sus efectos anabólicos. Además, se ha descubierto que activa ciertas vías de señalización involucradas en la síntesis y recuperación de proteínas musculares.

Comparación Con Compuestos Similares

La Metoxivona se compara a menudo con otras isoflavonas como:

Genisteína: Conocida por su actividad estrogénica, mientras que la Metoxivona tiene un efecto anabólico más específico.

Singularidad: La Metoxivona destaca por sus potentes efectos anabólicos sin los efectos secundarios negativos asociados con las prohormonas y otros compuestos anabólicos . Su capacidad para mejorar la síntesis de proteínas y la recuperación muscular la convierte en un suplemento valioso para atletas y culturistas .

Propiedades

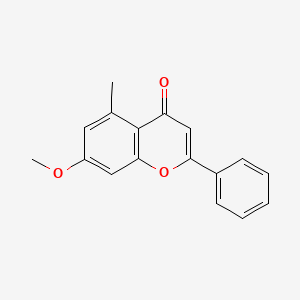

IUPAC Name |

7-methoxy-5-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-8-13(19-2)9-16-17(11)14(18)10-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETSDIPTVSZMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.